Band Gap Narrowing Relative to WO₃: 0.45 eV Reduction Enables Extended Visible-Light Harvesting
CuWO₄ exhibits a substantially narrower indirect band gap compared to its parent binary oxide WO₃, enabling light absorption deeper into the visible spectrum. This is a primary driver for selecting CuWO₄ over WO₃ in solar-driven applications. Electrodeposited CuWO₄ thin films (2–3 μm thickness) exhibit an indirect band gap of 2.25 eV, which is 0.45 eV smaller than that of crystalline WO₃ (2.70 eV) [1]. This band gap reduction is attributed to the raised valence band maximum arising from Cu 3d–O 2p hybridization, a feature absent in WO₃ [2]. In CVD-deposited films, the presence of Cu reduces the band gap and enhances visible-range absorption properties relative to WO₃ [3].
| Evidence Dimension | Optical band gap (indirect) |
|---|---|
| Target Compound Data | 2.25 eV |
| Comparator Or Baseline | WO₃: 2.70 eV |
| Quantified Difference | 0.45 eV reduction (CuWO₄ has 16.7% narrower band gap) |
| Conditions | Electrodeposited polycrystalline thin films (2–3 μm thickness) on FTO substrate; UV-Vis absorption spectroscopy with Tauc plot analysis |
Why This Matters
A 0.45 eV band gap reduction extends the absorption onset from ~460 nm (WO₃) to ~550 nm (CuWO₄), increasing the fraction of the solar spectrum accessible for photoexcitation by approximately 15–20%, which is critical for solar fuel generation efficiency.
- [1] Yourey, J. E.; Bartlett, B. M. Electrochemical deposition and photoelectrochemistry of CuWO₄, a promising photoanode for water oxidation. J. Mater. Chem. 2011, 21 (21), 7651–7660. View Source
- [2] Peeters, D.; Reyes, O. M.; Mai, L.; et al. CVD-grown copper tungstate thin films for solar water splitting. J. Mater. Chem. A 2018, 6 (22), 10206–10216. View Source
- [3] Hirst, J.; Müller, S.; Peeters, D.; et al. Comparative Study of Photocarrier Dynamics in CVD-deposited CuWO₄, CuO, and WO₃ Thin Films for Photoelectrocatalysis. Z. Phys. Chem. 2020, 234 (6), 1095–1118. View Source
